

roxindole receptor binding assay protocols

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Compound Focus: Roxindole

CAS No.: 112192-04-8

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Quantitative Binding Profile of Roxindole

The table below summarizes the key binding data for **Roxindole** at various dopamine receptor subtypes, based on current pharmacological databases.

Receptor Subtype	Affinity (pKi)	Functional Activity	Species	Primary Citation
D ₃	8.9	Partial Agonist	Human	[1]
D ₂	Information Missing	Partial Agonist (at autoreceptors)	Human	[2]

Notes on Selectivity and Assay Context: The provided data specifically notes **Roxindole**'s action as a partial agonist at D₂ autoreceptors [2]. A thorough binding assay should profile **Roxindole** against all D₂-like family receptors (D₂, D₃, D₄) for a complete selectivity picture. The search results indicate that a ligand should be at least two orders of magnitude ($\Delta pK_i \geq 2$) more specific for a receptor to be considered subtype-selective [3].

Inferred Experimental Framework

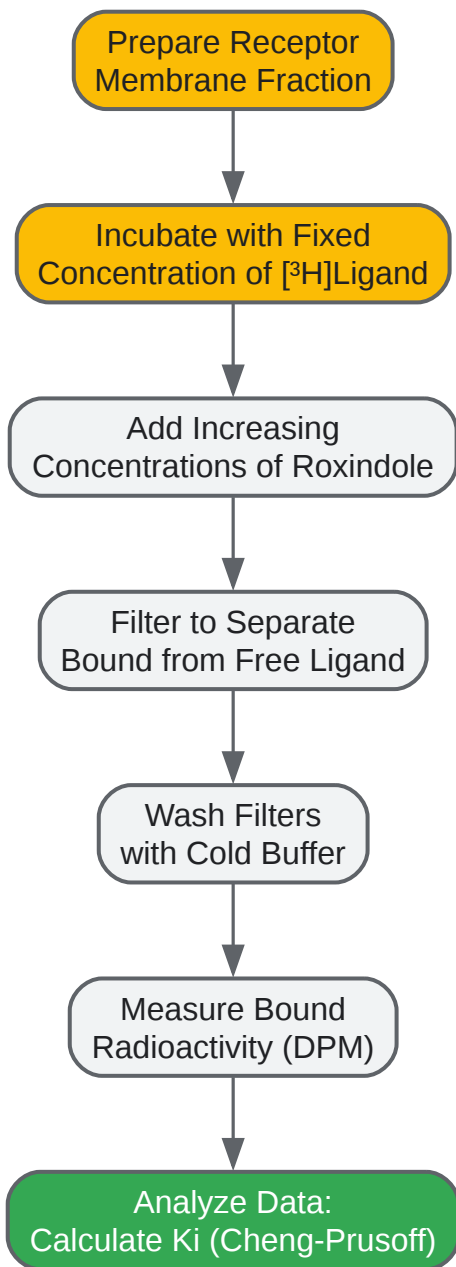
Based on the nature of the data, the original experiments likely followed standard radioligand binding protocols. The methodology below is a reconstruction of the general steps that would be required to generate such data, not a cited protocol.

- **1. Membrane Preparation:** Homogenize brain tissue from the chosen model system (e.g., rat, mouse) or use cell lines expressing cloned human dopamine receptors. Isolate the crude membrane fraction via differential centrifugation.
- **2. Radioligand Competition Assay:**
 - Incubate the membrane preparation with a fixed concentration of a known radiolabeled ligand (e.g., [³H] 7-OH-DPAT for D₃ receptors [1]) and varying concentrations of unlabeled **Roxindole**.
 - Use a suitable buffer (e.g., Tris or HEPES) and maintain the assay at a physiological temperature (e.g., 37°C) for a duration that allows equilibrium to be reached (e.g., 60 minutes).
- **3. Separation and Quantification:** Terminate the reaction by rapid filtration through glass fiber filters to separate the bound radioligand from the free one. Wash the filters with ice-cold buffer. Quantify the radioactivity trapped on the filters using a scintillation counter.
- **4. Data Analysis:** The data (pKi of 8.9 for D₃) is typically derived from competition experiments. The concentration of **Roxindole** that inhibits 50% of the specific radioligand binding (IC₅₀) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant [1].

Experimental Workflow and Signaling Pathway

Since specific protocols were not available, the following diagrams outline the general workflow of a radioligand binding assay and the simplified signaling pathways of the D2-like receptors that **Roxindole** targets.

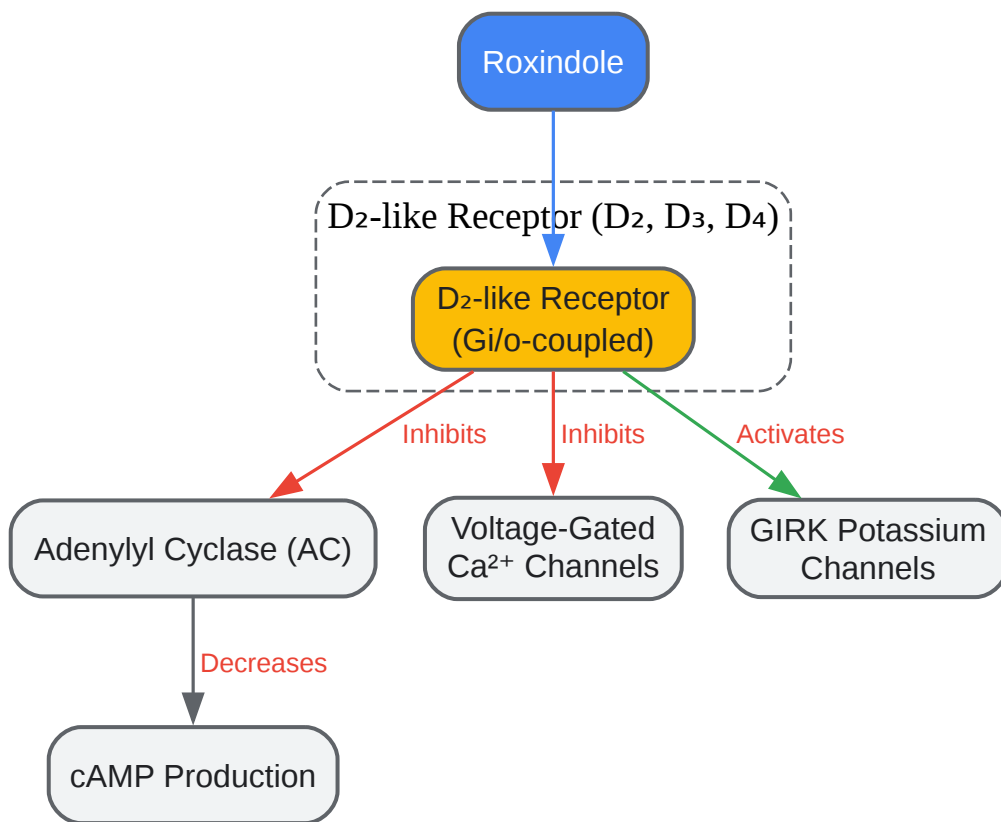
Diagram 1: Radioligand Competition Assay Workflow



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Diagram 2: Dopamine D2-like Receptor Signaling Pathways

This chart illustrates the primary signaling pathways modulated by **Roxindole**'s action on D2-like receptors [3].



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References

1. D₃ receptor | Dopamine receptors [guidetopharmacology.org]
2. Dopamine receptor D2 [en.wikipedia.org]
3. Dopamine and Dopamine-Related Ligands Can Bind Not ... [mdpi.com]

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